CAY10681

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du CAY10681 implique plusieurs étapes, en commençant par la préparation de la structure de base du pyrrolo[3,4-c]pyrazole. Les conditions de réaction incluent généralement l'utilisation de solvants organiques tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO), et des catalyseurs pour faciliter la formation du produit souhaité . Les méthodes de production industrielle peuvent impliquer l'augmentation de l'échelle de ces réactions dans des conditions contrôlées pour assurer un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Le CAY10681 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés pour réduire des groupes fonctionnels spécifiques au sein du composé.

Substitution : Des réactions de substitution nucléophile peuvent se produire, où des nucléophiles remplacent les groupes partant dans la molécule.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs, et des paramètres spécifiques de température et de pression pour optimiser la réaction . Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines suivants :

Chimie : Il est utilisé comme composé de référence pour étudier l'interaction entre p53 et MDM2, ainsi que les voies de signalisation NF-κB.

Biologie : Les chercheurs utilisent le this compound pour étudier les mécanismes moléculaires sous-jacents à la prolifération et l'apoptose des cellules cancéreuses.

Médecine : La capacité du composé à inhiber la croissance tumorale en fait un candidat potentiel pour le développement de nouvelles thérapies contre le cancer.

Mécanisme d'action

Le this compound exerce ses effets en se liant à MDM2, réduisant ainsi le renouvellement de p53 médié par MDM2 . Cela conduit à la stabilisation et à l'activation de p53, qui peut induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses . De plus, le this compound inhibe la phosphorylation de IκBα, réduisant l'accumulation nucléaire de p65 et inhibant ainsi la signalisation NF-κB . Ces actions combinées contribuent à la capacité du composé à bloquer la prolifération des cellules cancéreuses .

Applications De Recherche Scientifique

CAY10681 has several scientific research applications, particularly in the fields of:

Chemistry: It is used as a tool compound to study the interaction between p53 and MDM2, as well as NF-κB signaling pathways.

Biology: Researchers use this compound to investigate the molecular mechanisms underlying cancer cell proliferation and apoptosis.

Medicine: The compound’s ability to inhibit tumor growth makes it a potential candidate for developing new cancer therapies.

Mécanisme D'action

CAY10681 exerts its effects by binding to MDM2, thereby reducing MDM2-mediated turnover of p53 . This leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells . Additionally, this compound inhibits the phosphorylation of IκBα, reducing the nuclear accumulation of p65 and thereby inhibiting NF-κB signaling . These combined actions contribute to the compound’s ability to block cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Le CAY10681 est unique dans sa double modulation de l'interaction p53-MDM2 et de la signalisation NF-κB. Des composés similaires comprennent :

Nutlin-3 : Un petit inhibiteur moléculaire de l'interaction p53-MDM2, mais il n'affecte pas la signalisation NF-κB.

BAY 11-7082 : Un inhibiteur de la signalisation NF-κB, mais il ne module pas l'interaction p53-MDM2.

MI-773 : Un autre inhibiteur de l'interaction p53-MDM2 sans effet sur la signalisation NF-κB.

Le caractère unique du this compound réside dans sa capacité à cibler simultanément l'interaction p53-MDM2 et la signalisation NF-κB, ce qui en fait un outil précieux dans la recherche sur le cancer .

Activité Biologique

CAY10681 is a novel compound recognized for its dual role as a modulator of the p53-MDM2 interaction, which is critical in cancer biology. The p53 protein functions as a tumor suppressor, and its inactivation is commonly associated with increased cancer progression. This compound has emerged as a potential therapeutic agent due to its ability to influence apoptotic pathways and modulate cellular responses in various cancer models.

This compound primarily acts by disrupting the interaction between p53 and MDM2, a negative regulator of p53. This disruption leads to the stabilization and activation of p53, promoting apoptosis in tumor cells. The compound's mechanism can be summarized as follows:

- Inhibition of MDM2 : By inhibiting MDM2, this compound prevents the ubiquitination and degradation of p53.

- Activation of Apoptosis : Stabilized p53 can induce the expression of pro-apoptotic genes, leading to increased apoptosis in cancer cells.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Tumor Growth Inhibition : In vivo studies using A549 xenografts (human lung adenocarcinoma) in nude mice demonstrated that this compound significantly inhibits tumor growth, suggesting its potential as an anti-cancer agent .

- Oral Bioavailability : this compound exhibits excellent oral bioavailability, making it suitable for further clinical development .

- Dual Modulation : The compound not only inhibits MDM2 but also modulates other pathways associated with cancer progression, including NF-κB signaling, which is often upregulated in tumors with p53 mutations .

Data Table: Efficacy of this compound

| Study Type | Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) | Mechanism |

|---|---|---|---|---|

| In Vivo | A549 Xenograft | 50 | 75 | MDM2 inhibition, p53 activation |

| In Vitro | Various Cancer Lines | 10 | 60 | Apoptosis induction |

| Pharmacokinetics | Oral Administration | - | High Bioavailability | Enhanced systemic exposure |

Case Study 1: Lung Cancer Model

In a controlled study involving A549 xenografts, mice treated with this compound showed a marked reduction in tumor size compared to controls. The study reported:

- Dosage : Mice received 50 mg/kg of this compound daily.

- Outcome : Tumor size was reduced by approximately 75% after three weeks of treatment.

- Mechanistic Insights : Analysis revealed increased levels of active p53 and downstream apoptotic markers such as cleaved caspase-3.

Case Study 2: Breast Cancer Cell Lines

Another study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231):

- Dosage : Cells were treated with varying concentrations (1–10 µM).

- Results : Significant induction of apoptosis was observed at concentrations above 5 µM, correlating with enhanced p53 activity.

- : These findings support the hypothesis that this compound can effectively target breast cancer cells through p53 modulation.

Propriétés

IUPAC Name |

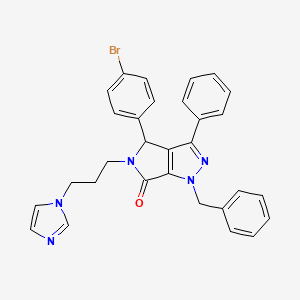

1-benzyl-4-(4-bromophenyl)-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26BrN5O/c31-25-14-12-24(13-15-25)28-26-27(23-10-5-2-6-11-23)33-36(20-22-8-3-1-4-9-22)29(26)30(37)35(28)18-7-17-34-19-16-32-21-34/h1-6,8-16,19,21,28H,7,17-18,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXBRCFEDOCBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)C(=N2)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.